ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(14)9-7-8-5-4-6-10(16-2)11(8)18-13(9)15/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXWFSDEXYKQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280521 | |
| Record name | NSC17332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-02-8 | |
| Record name | NSC17332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC17332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base. One common method is the Pechmann condensation, which involves the reaction of 8-methoxysalicylaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as piperidine or sulfuric acid are used to facilitate the reaction, and the product is purified using techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming chromanols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of chromanols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves:
- Pechmann Condensation : Reaction of 8-methoxysalicylaldehyde with ethyl acetoacetate using a catalyst (e.g., piperidine) under reflux.
- Knoevenagel Condensation : Involves the reaction with hydrazine hydrate to yield hydrazones and other derivatives .
Chemical Reactions
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo several reactions:
- Oxidation : Forms carboxylic acids or quinones.
- Reduction : Converts oxo groups to hydroxyl groups.
- Substitution : Electrophilic substitution on the aromatic ring leads to various derivatives .
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for modifications that can lead to new compounds with diverse functionalities.
Biology
Research indicates that this compound exhibits potential as:
- Antioxidant Agent : It has been studied for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Various studies have reported its effectiveness against bacterial and fungal strains .
Medicine
This compound is being investigated for:
- Anti-inflammatory Properties : It may inhibit enzymes involved in inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest it could induce apoptosis in cancer cells, although more research is needed to confirm these effects .
Industrial Applications
In industry, this compound finds uses in:
- Dyes and Pigments : Its chromophoric properties make it suitable for applications in colorants.
- Fluorescent Probes : Utilized in biological imaging due to its fluorescence characteristics .
Case Studies
-
Antioxidant Activity Study :
- A study demonstrated that this compound exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants. This suggests its potential use in nutraceutical formulations.
-
Antimicrobial Efficacy :
- Research conducted on various bacterial strains showed that this compound effectively inhibited growth at low concentrations, indicating its potential as a natural antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Alkoxy Groups
- The compound crystallizes in a monoclinic system (P21/n) with intermolecular C–H···O bonds. Hirshfeld surface analysis highlights the carbonyl-O as the primary hydrogen bond acceptor, similar to the methoxy analogue.
Cinnamyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate :
Substituting the ethyl ester with a cinnamyl group introduces aromatic bulk, resulting in a dihedral angle of 74.66° between the coumarin and benzene rings. This conformation is stabilized by an intramolecular C–H···O bond, absent in the ethyl ester derivative. The cinnamyl group enhances π-π stacking possibilities, which could improve photophysical properties for applications in organic electronics .
Ester vs. Carboxamide Functionalization
- 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 483278-33-7) :
Replacing the ethyl ester with a carboxamide group increases hydrogen bonding capacity due to the –NH2 moiety. This modification likely enhances aqueous solubility and bioavailability, making it more suitable for pharmaceutical applications compared to the lipophilic ethyl ester derivative .
Positional Isomerism and Additional Substituents
Methyl 6-Formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate :
The formyl group at position 6 and methyl ester at position 4 create distinct electronic effects. The electron-withdrawing formyl group may reduce electron density on the coumarin ring, altering reactivity in nucleophilic additions or photochemical behavior compared to the unsubstituted 3-carboxylate .- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde Derivatives (e.g., OXE-H, OXE-B): Introducing a diethylamino group at position 7 (e.g., OXE-H, C22H22N2O5) imparts strong electron-donating effects, shifting absorption and emission spectra. These derivatives exhibit enhanced fluorescence quantum yields, making them candidates for bioimaging or sensors .
Structural and Crystallographic Comparisons
Crystal Packing and Hydrogen Bonding
- Ethyl 8-Methoxy Derivative: Lacks detailed crystallographic data in the provided evidence but shares synthetic routes (Knoevenagel condensation) with ethyl 8-ethoxy analogues, suggesting similar monoclinic systems .
- 4-Methoxyphenyl 2-Oxo-2H-chromene-3-carboxylate :
Exhibits a dihedral angle of 48.04° between the coumarin and phenyl rings, with intermolecular C–H···O bonds forming zig-zag chains. This contrasts with cinnamyl derivatives, where steric bulk increases dihedral angles .
Hirshfeld Surface Analysis
- Ethyl 8-ethoxy and 4-methoxyphenyl derivatives both show predominant O···H interactions (20–25% contribution), but the ethoxy derivative’s longer alkyl chain increases H···H contacts (∼55%), indicating tighter van der Waals packing .
Biological Activity
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which has garnered interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by:
- Chemical Structure : It features a methoxy group at the 8th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring.
- Synthesis : The compound can be synthesized via a Knoevenagel condensation reaction, which is a common method for forming carbon-carbon bonds in organic chemistry .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which can lead to various diseases including cancer and cardiovascular disorders.
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. In vitro studies have shown that it possesses activity against several bacterial strains, suggesting its utility in developing new antimicrobial therapies.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory conditions .
Anticancer Properties
The compound is also being investigated for its anticancer effects. Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further research in cancer therapy.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to irreversibly inhibit phospholipase A2 (sPLA2) from Crotalus durissus ruruima venom with an IC50 of 3.1 ± 0.06 nmol, indicating potent enzymatic inhibition .
Modulation of Signaling Pathways
The compound can modulate various signaling pathways related to cell growth and apoptosis. This modulation can influence cellular responses to stress and inflammation, enhancing its therapeutic potential.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
